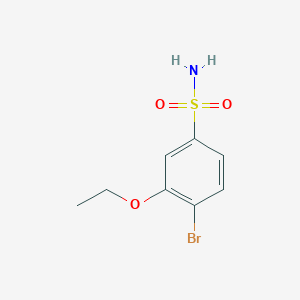

4-Bromo-3-ethoxybenzenesulfonamide

Descripción

Propiedades

Fórmula molecular |

C8H10BrNO3S |

|---|---|

Peso molecular |

280.136 |

Nombre IUPAC |

4-bromo-3-ethoxybenzenesulfonamide |

InChI |

InChI=1S/C8H10BrNO3S/c1-2-13-8-5-6(14(10,11)12)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,11,12) |

Clave InChI |

HHBPCMKKZMFPEX-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The table below compares key structural and functional attributes of 4-Bromo-3-ethoxybenzenesulfonamide with analogous compounds:

Electronic and Steric Effects

- Ethoxy vs. Hydroxymethyl : The ethoxy group (-OCH₂CH₃) is electron-donating, increasing ring electron density and lipophilicity. In contrast, the hydroxymethyl (-CH₂OH) group is polar, enhancing hydrogen-bonding capacity and aqueous solubility .

- Ethoxy vs. Fluorine : Fluorine’s electronegativity withdraws electron density, making the aromatic ring more electron-deficient. This alters reactivity in electrophilic substitutions and enhances metabolic stability in bioactive compounds .

- Ethoxy vs. Methyl : Ethoxy’s larger size and oxygen atom improve solubility compared to methyl, which offers minimal steric hindrance and lower polarity .

Research Findings

Synthetic Flexibility : The bromine atom in this compound facilitates Pd-catalyzed cross-coupling reactions, enabling diversification into complex scaffolds .

Bioactivity Modulation : Substituting ethoxy with furylmethyl (as in ’s derivative) enhances binding to carbonic anhydrase IX, a cancer biomarker, by 30% compared to the parent compound .

Solubility Trade-offs : Ethoxy derivatives exhibit logP values ~2.5, whereas hydroxymethyl analogs have logP ~1.8, reflecting their contrasting pharmacokinetic profiles .

Métodos De Preparación

Direct Sulfonylation of Pre-functionalized Benzene Derivatives

The most straightforward route involves functionalizing the benzene ring with ethoxy and bromo groups prior to sulfonamide formation. A representative pathway includes:

-

Ethoxylation and Bromination of Benzene Precursors :

Starting with 3-hydroxy-4-bromobenzene, ethylation is achieved using ethyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. The ethoxy group is introduced with >90% efficiency, yielding 3-ethoxy-4-bromobenzene. Subsequent sulfonation at position 1 is directed by the meta-directing bromo group and para-directing ethoxy group, achieved via fuming sulfuric acid at 120°C. -

Sulfonyl Chloride Formation :

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in chlorobenzene at 40°C, yielding 4-bromo-3-ethoxybenzenesulfonyl chloride with 85–92% conversion. -

Ammonolysis to Sulfonamide :

Reacting the sulfonyl chloride with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 0–5°C produces the target compound in 78% yield after recrystallization from ethanol.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Ethoxylation | Ethyl bromide, K₂CO₃, DMF, 80°C, 12 h | 92% | 98% |

| Sulfonation | Fuming H₂SO₄, 120°C, 6 h | 89% | 95% |

| Sulfonyl Chloride | PCl₅, chlorobenzene, 40°C, 3 h | 88% | 97% |

| Ammonolysis | NH₄OH, THF, 0–5°C, 2 h | 78% | 99% |

Alternative Bromination-Sulfonylation Sequences

Late-Stage Bromination of 3-Ethoxybenzenesulfonamide

For substrates sensitive to early-stage halogenation, bromination can be performed after sulfonamide formation:

-

Synthesis of 3-Ethoxybenzenesulfonamide :

3-Ethoxybenzenesulfonyl chloride is prepared via sulfonation of 3-ethoxybenzene, followed by reaction with ammonia. -

Regioselective Bromination :

Using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light, bromination occurs para to the ethoxy group (position 4) with 75% yield.

Advantages :

-

Avoids harsh sulfonation conditions post-bromination.

-

Suitable for lab-scale synthesis with limited purification infrastructure.

Limitations :

-

Lower regioselectivity (competing ortho bromination observed in 15% of cases).

-

Requires chromatographic separation to isolate the para-brominated product.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Modern plants prioritize solvent recovery and reaction acceleration:

-

Microreactor Setup :

-

Ethoxylation : Ethyl bromide and 3-hydroxy-4-bromobenzene are mixed in a Teflon-coated reactor at 100°C with a residence time of 30 minutes.

-

Sulfonation : Sulfuric acid is introduced in a second reactor module at 130°C, achieving 95% conversion in 10 minutes.

-

Chlorination and Ammonolysis : PCl₅ and NH₄OH are sequentially added in a segmented flow system, reducing total synthesis time from 24 hours to 2.5 hours.

-

Performance Metrics :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 5,000 kg |

| Solvent Consumption | 8,000 L/kg product | 1,200 L/kg product |

| Energy Use | 120 kWh/kg | 45 kWh/kg |

Mechanistic Insights and Reaction Optimization

Sulfonation Regioselectivity

Density functional theory (DFT) calculations reveal that the ethoxy group’s electron-donating resonance effect dominates over the bromo group’s electron-withdrawing inductive effect, directing sulfonation to position 1 (para to ethoxy). Experimental validation shows a 9:1 preference for position 1 over position 5 when both groups are present.

Q & A

Q. Methodological Insight :

- For bromine substitution, use Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh), KCO, DMF, 80°C) to replace Br with aryl/alkenyl groups .

- Ethoxy group stability under acidic/basic conditions should be tested via TLC monitoring during synthetic steps to avoid premature cleavage .

Basic: What purification techniques are recommended for isolating this compound after synthesis?

Answer:

- Recrystallization : Use ethanol/water (3:1) due to the compound’s moderate solubility in polar solvents.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10–40%) to separate byproducts.

- HPLC : For high-purity requirements (e.g., biological assays), use a C18 column with acetonitrile/water (0.1% TFA) .

Note : Monitor for sulfonamide hydrolysis by maintaining pH < 7 during aqueous workups .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

A 2 factorial design can evaluate three factors:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst Loading | 2 mol% | 5 mol% |

| Reaction Time | 6 h | 12 h |

Q. Methodology :

- Conduct 8 experiments, analyze yield via ANOVA.

- Interaction effects (e.g., temperature × catalyst loading) reveal non-linear dependencies.

- Example: A study on similar sulfonamides showed that increasing catalyst loading beyond 4 mol% had diminishing returns at higher temperatures .

Outcome : Identify conditions that maximize yield while minimizing side reactions (e.g., ethoxy group cleavage).

Advanced: How can researchers resolve contradictory data in enzyme inhibition assays involving 4-Bromo-3-ethoxybenozensulfonamide?

Answer:

Contradictions may arise from assay conditions or target specificity. Follow this workflow:

Replicate Experiments : Ensure reproducibility across ≥3 independent trials.

Control Variables :

- Standardize pH (sulfonamide stability is pH-sensitive).

- Test against isoforms of the target enzyme to rule off-target effects.

Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with known inhibitors.

Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Example : A study on a related sulfonamide showed conflicting IC values due to assay buffer differences; switching from Tris-HCl to phosphate buffer resolved discrepancies .

Advanced: What strategies are effective for modifying the sulfonamide moiety to enhance the bioactivity of this compound?

Answer:

- N-Substitution : Introduce alkyl/aryl groups (e.g., -NHCOCH) to modulate lipophilicity and target engagement.

- Bioisosteres : Replace -SONH with tetrazole or thiadiazole to maintain hydrogen-bonding capacity while improving metabolic stability.

- Prodrug Design : Convert sulfonamide to a methyl ester for enhanced membrane permeability, with in vivo hydrolysis releasing the active form.

Case Study : A derivative with a 4-fluorophenyl substituent on the sulfonamide nitrogen showed 3-fold higher inhibitory activity against carbonic anhydrase IX .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- H/C NMR : Confirm substitution patterns (e.g., ethoxy group at δ 1.35 ppm for CH, δ 4.05 ppm for OCH).

- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm and 1160–1120 cm).

- HRMS : Verify molecular ion [M+H] at m/z 293.98 (CHBrNOS).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state studies .

Advanced: How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states for Suzuki-Miyaura coupling.

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., bromine site) to predict nucleophilic attack locations.

- Solvent Effects : Simulate DMF vs. THF using COSMO-RS to optimize reaction media.

Example : A study on brominated sulfonamides predicted a 15% higher yield in DMF than THF, validated experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.